1,4-Bis[difluoro(iodo)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[difluoro(iodo)methyl]benzene is an organofluorine compound characterized by the presence of two difluoro(iodo)methyl groups attached to a benzene ring at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the halogen exchange reaction, where a precursor compound such as 1,4-diiodobenzene is reacted with a difluoromethylating agent under specific conditions . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production methods for 1,4-Bis[difluoro(iodo)methyl]benzene may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[difluoro(iodo)methyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the difluoro(iodo)methyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the difluoro(iodo)methyl groups are either oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can lead to the formation of different fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[difluoro(iodo)methyl]benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Bis[difluoro(iodo)methyl]benzene involves its interaction with specific molecular targets and pathways. The difluoro(iodo)methyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
1,4-Diiodobenzene: A precursor compound used in the synthesis of 1,4-Bis[difluoro(iodo)methyl]benzene.
1,4-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups attached to the benzene ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical reactivity and properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
180155-75-3 |
---|---|
Molekularformel |
C8H4F4I2 |
Molekulargewicht |
429.92 g/mol |
IUPAC-Name |
1,4-bis[difluoro(iodo)methyl]benzene |
InChI |
InChI=1S/C8H4F4I2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H |
InChI-Schlüssel |
SKGSWIPYOXFLNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)I)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.